molecular formula C18H18O6 B1589352 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan CAS No. 162602-04-2

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

Cat. No.: B1589352
CAS No.: 162602-04-2
M. Wt: 330.3 g/mol
InChI Key: MMKQEVQTCAAXTI-FZKQIMNGSA-N
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Description

3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan is a naturally occurring flavonoid compound. It is known for its complex structure, which includes methoxy and methylenedioxy groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan has several applications in scientific research:

    Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan typically involves the use of starting materials such as 3,4-methylenedioxybenzaldehyde and 5,7-dimethoxyflavanone. The key steps in the synthesis include:

    Condensation Reaction: The initial step involves the condensation of 3,4-methylenedioxybenzaldehyde with 5,7-dimethoxyflavanone in the presence of a base such as sodium hydroxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the flavan structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding dihydroflavan.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-keto-5,7-dimethoxy-3’,4’-methylenedioxyflavan.

    Reduction: Formation of 3-hydroxy-5,7-dimethoxy-3’,4’-methylenedioxy-dihydroflavan.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan can be compared with other similar flavonoid compounds:

    3-Hydroxyflavan: Lacks methoxy and methylenedioxy groups, resulting in different reactivity and biological activity.

    5,7-Dimethoxyflavan: Lacks the hydroxyl and methylenedioxy groups, affecting its antioxidant properties.

    3’,4’-Methylenedioxyflavan: Lacks the hydroxyl and methoxy groups, influencing its chemical reactivity and biological effects.

The uniqueness of 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2R,3R)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-20-11-6-15(21-2)12-8-13(19)18(24-16(12)7-11)10-3-4-14-17(5-10)23-9-22-14/h3-7,13,18-19H,8-9H2,1-2H3/t13-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKQEVQTCAAXTI-FZKQIMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C(O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H]([C@H](O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438372
Record name (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162602-04-2
Record name (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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